
8-Methoxyquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Condensation: Reactions with primary amines typically occur in the presence of a catalyst like acetic acid.
Major Products:
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde group.
Alcohols: Produced by reduction of the aldehyde group.
Aplicaciones Científicas De Investigación
8-Methoxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinoline-4-carbaldehyde largely depends on its derivatives and the specific application. For instance, Schiff bases derived from this compound can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 8-Hydroxyquinoline-4-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methoxyquinoline-2-carbaldehyde
Comparison: 8-Methoxyquinoline-4-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its reactivity and the types of derivatives it can form. Compared to 8-Hydroxyquinoline-4-carbaldehyde, the methoxy group is less reactive but provides different solubility and stability properties. The position of the aldehyde group also affects the compound’s reactivity and the types of reactions it can undergo .
Propiedades
IUPAC Name |
8-methoxyquinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDVGSICZEUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
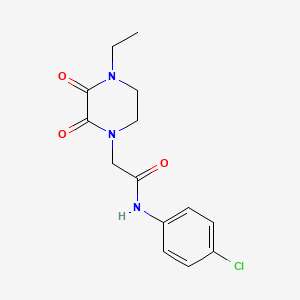
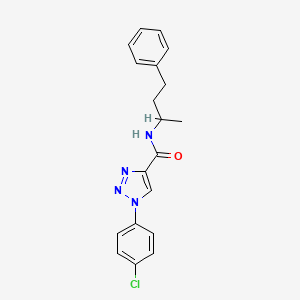
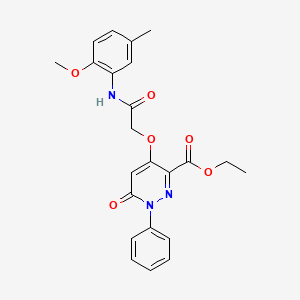
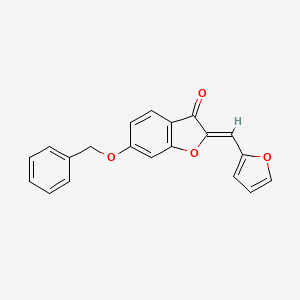

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)

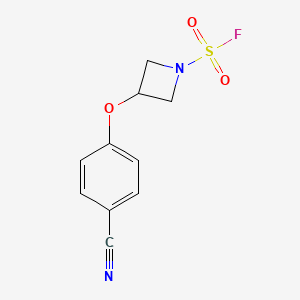
![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
